N-BENZYL-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Description
N-BENZYL-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a triazole ring, and a furan ring
Properties
IUPAC Name |
N-benzyl-2-[[4-methyl-5-(2-methylfuran-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-12-14(8-9-23-12)16-19-20-17(21(16)2)24-11-15(22)18-10-13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRRTCGRJJBZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(N2C)SCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, followed by cyclization.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the triazole ring or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium hydride, organolithium compounds
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Substituted benzyl or furan derivatives
Scientific Research Applications
N-BENZYL-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-BENZYL-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-5-bromo-2-methoxybenzenesulfonamide
- **N-Benzyl-2-(2,6-dimethylphenoxy)-N-[(3R,4S)-4-{[isobutyl(phenylsulfonyl)amino]methyl}pyrrolidin-3-yl]methyl]acetamide
Uniqueness
N-BENZYL-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
